molecular formula C10H6BrF3N2 B1373409 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole CAS No. 1010837-60-1

2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole

Cat. No.: B1373409
CAS No.: 1010837-60-1
M. Wt: 291.07 g/mol
InChI Key: QEUNUPPUTHMOPF-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H6BrF3N2 and its molecular weight is 291.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole and related imidazole derivatives demonstrate significant potential in antimicrobial applications. Imidazoles are known for their broad applications in clinical medicine, particularly as antimicrobial agents. Studies have shown that various derivatives of imidazoles, including those related to this compound, exhibit promising antimicrobial activities against strains such as Candida albicans (Narwal et al., 2012).

Synthetic Applications

The synthesis of this compound and its analogs involves a range of chemical processes, including catalysis, oxidation, and cycloaddition reactions. Research on the synthetic methods and reaction mechanisms of these compounds provides insight into efficient and scalable production processes. This knowledge is crucial for the large-scale synthesis of imidazole derivatives for various industrial and pharmaceutical applications (Hu Zhi-zhi, 2009).

Corrosion Inhibition

Recent studies indicate that imidazole derivatives, including those structurally similar to this compound, have potential applications in corrosion inhibition. These compounds can effectively prevent corrosion in metals, especially in acidic solutions. Such properties are valuable in industries where metal preservation is critical (Prashanth et al., 2021).

Drug Development

Imidazole derivatives, including those related to this compound, are explored for their potential in drug development. Research into their interaction with various proteins and their potential as enzyme inhibitors is a key area of study. This research can lead to the development of new therapeutic agents for various diseases (Jayashree et al., 2019).

Spectroscopic and Molecular Docking Studies

Investigations into the properties of imidazole derivatives through spectroscopic analysis and molecular docking studies provide insights into their chemical behavior and potential biological interactions. These studies are fundamental in understanding the molecular basis of the properties of these compounds, which is essential for their application in various scientific and medical fields (Thomas et al., 2018).

Properties

IUPAC Name

2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUNUPPUTHMOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695698
Record name 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010837-60-1
Record name 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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